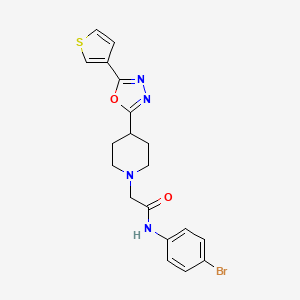

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

This compound features a 4-bromophenyl acetamide core linked to a piperidine ring bearing a 1,3,4-oxadiazole moiety substituted with a thiophen-3-yl group.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2S/c20-15-1-3-16(4-2-15)21-17(25)11-24-8-5-13(6-9-24)18-22-23-19(26-18)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZDFCWMQHPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological evaluations, mechanisms of action, and possible therapeutic applications.

Compound Overview

- Chemical Structure : The compound features a piperidine ring substituted with a thiophene and an oxadiazole moiety, which are known for their diverse biological activities.

- Molecular Weight : 447.4 g/mol .

Synthesis

The synthesis of this compound involves multi-step reactions starting from 4-bromobenzoyl chloride and thiophene derivatives. The detailed synthetic pathway is essential for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have indicated that compounds with oxadiazole structures exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and others. The IC50 values were found to be in the micromolar range, indicating moderate potency .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways .

- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G0-G1 phase, potentially disrupting DNA replication processes .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing thiophene and oxadiazole have been evaluated for antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that this compound significantly increased p53 expression levels, leading to enhanced apoptotic signaling pathways. This suggests potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of related compounds against biofilm-forming pathogens. The derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy is attributed to the presence of the thiophene and oxadiazole moieties, which are known to enhance membrane permeability and disrupt bacterial cell walls .

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

Given its diverse biological activities, this compound is being explored for development into novel therapeutic agents. Its potential applications include:

- Anticancer drugs targeting specific cancer pathways.

- Antimicrobial agents for resistant bacterial infections.

- Neuroprotective agents for the treatment of neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy and found that the compound exhibited notable inhibitory zones compared to standard antibiotics .

Chemical Reactions Analysis

Reactivity of the Bromophenyl Group

The 4-bromophenyl moiety undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, driven by the electron-withdrawing bromine atom.

Key Reactions:

-

Buchwald–Hartwig Amination : Reacts with primary or secondary amines under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 100–110°C, replacing bromine with an amine group .

-

Suzuki–Miyaura Coupling : Forms biaryl derivatives with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) .

Example Reaction Table:

Acetamide Group Reactivity

The acetamide linker participates in hydrolysis and substitution reactions.

Key Reactions:

-

Acid/Base Hydrolysis : Under reflux with HCl (6M) or NaOH (5M), the acetamide hydrolyzes to form carboxylic acid or amine intermediates .

-

Thioacetamide Formation : Reacts with Lawesson’s reagent (2 eq) in THF to replace oxygen with sulfur, yielding thioacetamide derivatives .

Example Reaction Table:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux, 8 h | 2-(Piperidin-yl)acetic acid | 90% | |

| Thionation | Lawesson’s reagent (2 eq), THF, 60°C, 4 h | Thioacetamide analog | 75% |

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation, acylation, and ring-opening reactions.

Key Reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Acetylated with acetic anhydride in pyridine at 25°C, forming N-acetylpiperidine derivatives .

Example Reaction Table:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-Methylpiperidinium salt | 82% | |

| Acylation | Ac₂O, pyridine, RT, 12 h | N-Acetylpiperidine-acetamide | 88% |

1,3,4-Oxadiazole-Thiophene System Reactivity

The oxadiazole ring participates in cycloadditions and electrophilic substitutions, while the thiophene undergoes sulfonation and halogenation.

Key Reactions:

-

Electrophilic Substitution : Thiophene reacts with Cl₂ in CH₂Cl₂ at 0°C to form 2,5-dichloro derivatives .

-

Oxadiazole Ring Opening : Treatment with hydrazine hydrate in ethanol cleaves the oxadiazole to form hydrazide intermediates .

Example Reaction Table:

Comparison with Similar Compounds

Structural Analogues with Pyridazinone or Quinoline Moieties

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide replace the oxadiazole-thiophene system with a pyridazinone ring. These act as FPR1/FPR2 agonists, inducing calcium mobilization and neutrophil chemotaxis. The absence of oxadiazole and piperidine in these derivatives may reduce selectivity compared to the target compound, which could offer improved receptor specificity due to its oxadiazole-thiophene motif .

- Quinoline-Oxadiazole Hybrid (): N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) shares the oxadiazole and bromophenyl components but incorporates a quinoline-thioacetamide structure. IR and NMR data (e.g., C=O stretch at 1670 cm⁻¹, δ2.57 ppm for COCH₃) confirm structural integrity, which is critical for activity .

Benzofuran-Oxadiazole Derivatives ()

Antimicrobial Agents ():

Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) replace thiophene with benzofuran, demonstrating potent antimicrobial activity . The electron-rich benzofuran may enhance interactions with microbial enzymes, whereas the thiophene in the target compound could offer distinct electronic properties for alternative targets .Multi-Target Inhibitors ():

Derivatives such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) exhibit LOX, α-glucosidase, and BChE inhibition . The indole and sulfanyl groups contribute to diverse binding modes, contrasting with the target compound’s thiophene-piperidine system, which may prioritize solubility or blood-brain barrier penetration .

Thiophene-Containing Analogues ()

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide Derivatives :

These simpler structures lack the oxadiazole-piperidine unit but show antimycobacterial activity . The 2-thienyl substitution (vs. 3-thienyl in the target compound) may alter steric interactions, highlighting the importance of substitution patterns in bioactivity .

Key Research Findings and Data Tables

Table 2: Substituent Impact on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.